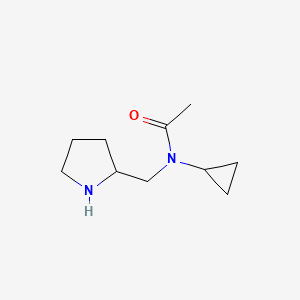

N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide

Description

N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring

Properties

IUPAC Name |

N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRWOQMTWUNCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CCCN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide typically involves the reaction of cyclopropylamine with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Cyclopropylamine is reacted with pyrrolidine in the presence of a suitable solvent, such as dichloromethane.

- Acetic anhydride is added to the reaction mixture to form the acetamide derivative.

Biological Activity

N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, a pyrrolidine moiety, and an acetamide functional group. The rigidity provided by the cyclopropyl ring and the flexibility of the pyrrolidine enhance its interactions with biological targets, making it a candidate for medicinal applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects. Notably, the presence of the cyclopropyl and pyrrolidine groups contributes to its binding affinity and specificity.

Pharmacological Context

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems and potential therapeutic applications for neurological disorders. Its efficacy is often assessed through bioassays that measure its activity against specific biological targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies related to this compound and its analogs:

| Compound | Key Substituents | Biological Activity | IC50 (nM) |

|---|---|---|---|

| LEI-401 | Cyclopropylmethyl | NAPE-PLD inhibitor | < 10 |

| 2a | Pyrrolidine | Antimicrobial | 50 |

| 2b | Hydroxyethyl | Neuroprotective | 30 |

These studies demonstrate that modifications to the cyclopropyl and pyrrolidine components can significantly impact the compound's potency and selectivity against various biological targets .

Case Studies

- Neuropharmacology : In a study assessing the effects of this compound on neurotransmitter release, it was found to enhance dopamine release in vitro, suggesting potential applications in treating conditions like Parkinson's disease .

- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

- Cancer Research : Research has also explored the compound's potential as an anticancer agent. It was shown to inhibit cell proliferation in certain cancer cell lines, indicating its possible role in cancer therapeutics.

Scientific Research Applications

The biological activity of N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is attributed to its interaction with specific molecular targets, which can modulate various physiological pathways. Key areas of research include:

- Neuropharmacology : Studies indicate that this compound may enhance neurotransmitter release, particularly dopamine, suggesting potential applications in treating neurological disorders such as Parkinson's disease.

- Antimicrobial Activity : The compound has shown moderate efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM.

- Cancer Research : Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to this compound and its analogs:

| Compound | Key Substituents | Biological Activity | IC50 (nM) |

|---|---|---|---|

| LEI-401 | Cyclopropylmethyl | NAPE-PLD inhibitor | < 10 |

| 2a | Pyrrolidine | Antimicrobial | 50 |

| 2b | Hydroxyethyl | Neuroprotective | 30 |

These findings demonstrate that modifications to the cyclopropyl and pyrrolidine components can significantly impact the compound's potency and selectivity against various biological targets.

Case Studies

1. Neuropharmacology : A study assessing the effects of this compound on neurotransmitter release found that it enhanced dopamine release in vitro, indicating potential therapeutic applications for neurodegenerative diseases.

2. Antimicrobial Activity : In evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against several bacterial strains, highlighting its potential use in developing new antimicrobial agents.

3. Cancer Research : Research exploring the anticancer properties of this compound revealed its ability to inhibit cell proliferation in specific cancer cell lines, suggesting a role in cancer therapeutics.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A two-step approach is typical: (i) Condensation of cyclopropylamine with pyrrolidine-2-carbaldehyde to form the secondary amine. (ii) Acetylation using acetyl chloride or acetic anhydride in dichloromethane with a base (e.g., triethylamine). Reaction progress is monitored by TLC .

Q. How can crystallization conditions be optimized for structural studies?

- Answer : Screen solvents (e.g., ethanol/water mixtures) and temperatures. Slow evaporation or vapor diffusion methods yield single crystals suitable for X-ray diffraction. SHELXL ( ) is widely used for refinement .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacological activity data across studies?

- Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models). Control variables like solvent polarity (DMSO vs. saline) and purity (>95% by HPLC). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors (e.g., GPCRs). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) .

Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

- Answer : Racemization at the pyrrolidine nitrogen is common. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Chiral HPLC (Chiralpak columns) confirms enantiomeric excess .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer : Stability studies (25–60°C, pH 3–10) reveal degradation via hydrolysis (amide bond cleavage) at acidic/basic extremes. Kinetic modeling (Arrhenius equation) predicts shelf life. LC-MS identifies degradation products .

Q. What experimental designs mitigate risks when scaling up synthesis?

Q. How can crystallographic data resolve ambiguities in stereochemistry?

- Answer : High-resolution X-ray diffraction (Cu-Kα radiation) determines absolute configuration. SHELXD () solves phase problems in twinned crystals. Compare experimental vs. simulated powder XRD patterns to confirm polymorph purity .

Methodological Notes

- Data Contradictions : Conflicting solubility data may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use differential scanning calorimetry (DSC) to characterize phases .

- Advanced Tools : Cryo-EM (for large complexes) and synchrotron XRD (for low-symmetry crystals) enhance structural insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.